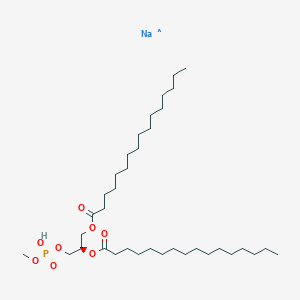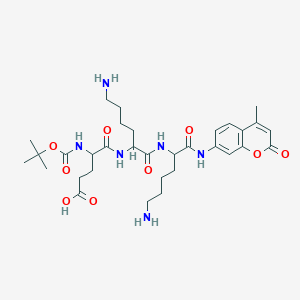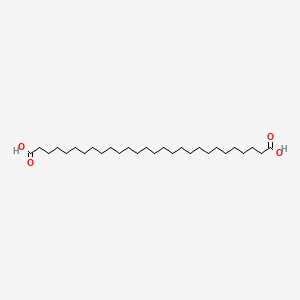
Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chloro group, a hydroxymethyl group, and a trifluoromethyl group attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process would also focus on the purification of the final product to meet the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of 3-chloro-4-(carboxymethyl)-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of Methyl 3-hydroxy-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate.
Substitution: Formation of Methyl 3-amino-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate or Methyl 3-thio-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-chloro-4-(trifluoromethyl)benzoate
- Methyl 3-hydroxy-4-(trifluoromethyl)benzoate
- Methyl 3-amino-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate is unique due to the presence of both a hydroxymethyl group and a trifluoromethyl group on the benzoate core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H8ClF3O3 |
|---|---|
Molekulargewicht |
268.61 g/mol |
IUPAC-Name |
methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8ClF3O3/c1-17-9(16)5-2-7(10(12,13)14)6(4-15)8(11)3-5/h2-3,15H,4H2,1H3 |
InChI-Schlüssel |
XNXFGEUBIKVUBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)

![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
